![molecular formula C18H23NO4 B4937286 6-{[(4-butoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 5617-62-9](/img/structure/B4937286.png)
6-{[(4-butoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
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Overview
Description
6-{[(4-butoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a chemical compound that belongs to the family of cyclohexene carboxylic acids. It is commonly referred to as Boc-D-3hcy-OH and is used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of Boc-D-3hcy-OH is not fully understood, but it is believed to act as a protease inhibitor. Proteases are enzymes that break down proteins, and inhibitors of proteases are used in drug discovery to target specific diseases.
Biochemical and Physiological Effects:
Boc-D-3hcy-OH has been shown to have no significant biochemical or physiological effects on the body. It is considered to be a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of Boc-D-3hcy-OH is its ease of use in peptide synthesis. It is a stable compound that can be easily synthesized and purified. However, one of the limitations of Boc-D-3hcy-OH is its cost, which can be relatively high compared to other building blocks for peptide synthesis.
Future Directions
There are several future directions for the use of Boc-D-3hcy-OH in scientific research. One direction is the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Another direction is the synthesis of cyclic peptides with unique properties for drug discovery. Additionally, Boc-D-3hcy-OH can be used in the development of new materials, such as hydrogels, for biomedical applications.
Conclusion:
In conclusion, Boc-D-3hcy-OH is a valuable compound for scientific research due to its unique properties as a building block for peptide synthesis. It is a safe and stable compound that has no significant biochemical or physiological effects on the body. While it has some limitations, such as its cost, there are several future directions for the use of Boc-D-3hcy-OH in scientific research, including the development of new protease inhibitors and the synthesis of cyclic peptides with unique properties.
Synthesis Methods
The synthesis of Boc-D-3hcy-OH involves the reaction of 3-cyclohexene-1-carboxylic acid with butylamine and 4-butoxybenzoyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure Boc-D-3hcy-OH.
Scientific Research Applications
Boc-D-3hcy-OH is widely used in scientific research as a building block for peptide synthesis. It is used to protect the amino group of a peptide during the synthesis process and can be easily removed using standard deprotection methods. Boc-D-3hcy-OH is also used in the synthesis of cyclic peptides, which have unique properties and are used in drug discovery.
properties
IUPAC Name |
6-[(4-butoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-2-3-12-23-14-10-8-13(9-11-14)19-17(20)15-6-4-5-7-16(15)18(21)22/h4-5,8-11,15-16H,2-3,6-7,12H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAPPTUEIXBLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386242 |
Source
|
Record name | STK056661 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Butoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
CAS RN |
5617-62-9 |
Source
|
Record name | STK056661 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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